Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate
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Overview
Description
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate is an organic compound with a complex structure that includes a methyl ester group, a hydroxyethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate typically involves the esterification of 3-[4-(2-hydroxyethylamino)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Lacks the hydroxyethylamino group, making it less versatile in forming hydrogen bonds.
Methyl 3-[4-(3-ethylamino)-2-hydroxypropoxy]phenylpropanoate: Contains an additional ethylamino group, which may alter its reactivity and binding properties.
Uniqueness
Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate is unique due to the presence of both the hydroxyethylamino group and the ester functionality, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6327-95-3 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H17NO3/c1-16-12(15)7-4-10-2-5-11(6-3-10)13-8-9-14/h2-3,5-6,13-14H,4,7-9H2,1H3 |
InChI Key |
ONGZFGQRQQZCBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NCCO |
Origin of Product |
United States |
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